(1-Methanesulfonylpiperidin-3-yl)methanol
Description
Overview of Piperidine (B6355638) and Sulfonamide Motifs in Pharmacologically Active Molecules and Advanced Materials
The strategic integration of specific functional groups is a cornerstone of modern drug discovery and materials science. Two such motifs, the piperidine ring and the sulfonamide group, are particularly noteworthy for their extensive and impactful presence in a multitude of functional molecules.
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units found in pharmaceuticals. mdpi.com Its prevalence is so significant that it is a core component in a vast number of drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The versatility of the piperidine ring allows it to serve as a robust framework for constructing molecules with a wide spectrum of biological activities, including but not limited to anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. mdpi.commdpi.com Its three-dimensional conformational flexibility is crucial for optimizing binding interactions with biological targets like enzymes and receptors, thereby enhancing potency and selectivity. Current time information in Lausanne, CH.
The sulfonamide functional group (-SO₂NH₂) is another pillar of medicinal chemistry, first rising to prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. researchgate.net This discovery was a landmark event that ushered in the antibiotic era. researchgate.net The utility of the sulfonamide moiety has since expanded dramatically beyond its antimicrobial origins. mdpi.com Molecules incorporating this group have demonstrated a wide array of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnumberanalytics.com The sulfonamide group's ability to act as a stable, non-classical bioisostere for other functional groups and its capacity to engage in strong hydrogen bonding interactions contribute to its enduring importance in drug design. nih.gov
Historical Context and Evolution of Substituted Piperidines in Chemical Research
The journey of the piperidine scaffold in chemical research began in the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom obtained it from piperine, the compound responsible for the pungency of black pepper. hilarispublisher.com Early research focused on understanding the fundamental structure and reactivity of this basic heterocycle.
The evolution from the parent piperidine molecule to the complex, stereochemically defined substituted piperidines used today reflects the broader advancements in organic synthesis. nih.gov Early methods for creating the piperidine ring often involved the reduction of pyridine (B92270) precursors, a technique that remains industrially relevant. hilarispublisher.comnih.gov Over the decades, the synthetic toolkit available to chemists has expanded dramatically, enabling the precise installation of various substituents at specific positions around the ring. The development of stereoselective synthesis methods has been particularly crucial, as the biological activity of chiral piperidine-containing drugs is often highly dependent on their specific stereochemistry. Current time information in Lausanne, CH. This progression has transformed the piperidine scaffold from a simple natural product derivative into a highly adaptable and rationally designable component for modern chemical research and drug development. nih.gov
The Role of (1-Methanesulfonylpiperidin-3-yl)methanol as a Multifunctional Building Block
This compound emerges as a strategically designed molecule that capitalizes on the beneficial properties of both the piperidine and sulfonamide functionalities. It is commercially available and recognized as a valuable building block for synthetic chemistry. Its structure contains three key points of functionality that can be exploited for the synthesis of more complex molecules:
The Methanesulfonyl Group: This group imparts sulfonamide character to the molecule, a feature known to be favorable for biological activity and metabolic stability.
The Hydroxymethyl Group (-CH₂OH): The primary alcohol at the 3-position of the piperidine ring is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of a wide variety of other molecular fragments.
This combination of features makes this compound an attractive starting material for constructing libraries of diverse compounds for screening in drug discovery programs. Its utility lies in its ability to introduce a substituted N-sulfonylpiperidine core, a motif found in molecules targeting a range of biological pathways. For instance, sulfonylpiperidines have been investigated as novel antibacterial inhibitors targeting essential enzymes like thymidylate kinase (TMK). nih.gov The presence of the reactive methanol (B129727) group provides a straightforward avenue for elaboration and diversification, enabling chemists to systematically explore the structure-activity relationships of new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 349403-27-6 |
| Molecular Formula | C₇H₁₅NO₃S |
| Molecular Weight | 193.26 g/mol |
| SMILES Code | O=S(N1CC(CO)CCC1)(C)=O |
| MDL Number | MFCD01212952 |
Data compiled from commercial supplier information.
Scope and Research Objectives: Advancing Understanding of this compound in Academic Disciplines
The primary objective of ongoing research into molecules like this compound is to expand the accessible chemical space for both academic and industrial applications. By providing a readily available, trifunctional building block, this compound facilitates the efficient synthesis of novel and structurally complex molecules. The scope of its application spans several key research areas:
Medicinal Chemistry: The development of new therapeutic agents by incorporating the N-sulfonylpiperidine-3-yl-methanol core into larger, more complex drug candidates.
Organic Synthesis: The exploration of new synthetic methodologies that utilize the unique reactivity of this building block to construct challenging molecular architectures.
Chemical Biology: The synthesis of molecular probes and tools based on this scaffold to investigate biological processes and validate new drug targets.
In essence, this compound serves as a valuable starting point for innovation. A deeper understanding of its reactivity and applications will continue to advance the capabilities of synthetic chemists, ultimately contributing to the discovery of new molecules with beneficial properties for science and medicine.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQYZGXVWCKXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 Methanesulfonylpiperidin 3 Yl Methanol
Retrosynthetic Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. uniurb.it For (1-Methanesulfonylpiperidin-3-yl)methanol, two primary disconnection points guide the synthetic strategy.
Strategy 1: Disconnection of the N-S Bond The most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide. This simplifies the target molecule to (Piperidin-3-yl)methanol and methanesulfonyl chloride. This approach is common as the sulfonylation of a secondary amine is a reliable and high-yielding reaction. wikipedia.org (Piperidin-3-yl)methanol itself can be further disconnected at the C3-CH₂OH bond, leading back to a piperidine-3-carboxylic acid derivative, which is a common starting material.
Strategy 2: Disconnection of the Piperidine (B6355638) Ring A more complex approach involves breaking the C-N bonds of the piperidine ring itself. This opens up numerous possibilities for ring formation via intramolecular cyclization. For instance, a disconnection across the N1-C2 and C5-C6 bonds could lead to a linear amino-aldehyde or a related precursor, which can be cyclized in a subsequent step. nih.govbeilstein-journals.org This strategy is often employed when specific stereochemistry is desired or when building a highly substituted ring.
A visual representation of these strategies is presented below:
| Disconnection Strategy | Key Bonds Cleaved (Retrosynthetically) | Precursor Molecules |
| Strategy 1 | N-S (Sulfonamide) | (Piperidin-3-yl)methanol, Methanesulfonyl Chloride |
| C3-CH₂OH | Piperidine-3-carboxylic acid or ester | |
| Strategy 2 | N-C (Piperidine Ring) | Acyclic amino-diol or amino-aldehyde |
Convergent and Linear Synthetic Routes
The construction of this compound can be approached through either a linear or a convergent synthesis. chemistnotes.com
Most reported syntheses for this type of molecule follow a predominantly linear path, often starting with a pre-formed, functionalized piperidine or pyridine (B92270) ring.
The formation of the core piperidine heterocycle is a critical aspect of the synthesis. nih.gov Numerous methods have been developed for this purpose.
Intramolecular cyclization is a powerful strategy for forming the piperidine ring from an acyclic precursor. nih.gov Key methods include:
Reductive Amination: A common method involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. This forms the C-N bond and establishes the heterocyclic ring in a single step. beilstein-journals.orgnih.gov
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can effectively form the six-membered ring. nih.gov
Ring-Closing Metathesis (RCM): While not as common for simple piperidines, RCM of a diene-containing amine is a versatile method for constructing the ring, particularly for complex substituted systems.
N-Heterocyclization of Diols: Primary amines can react with diols in the presence of a catalyst, such as an Iridium complex, to form cyclic amines in high yields. organic-chemistry.org
Table of Selected Cyclization Reactions
| Reaction Type | Precursor | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Reductive Amination | Amino-aldehyde | NaBH(OAc)₃, STAB | beilstein-journals.orgnih.gov |
| Aza-Michael Addition | Amino-α,β-unsaturated ester | Base (e.g., DBU) | nih.gov |
| N-Heterocyclization | Amino-diol | Cp*Ir complex | organic-chemistry.org |
While less common, piperidine rings can be synthesized through ring expansion of pyrrolidine (B122466) derivatives or ring contraction of larger azacycles. For instance, enantiomerically pure 3-amino piperidine derivatives have been synthesized via the ring expansion of prolinols. niscpr.res.in These methods are specialized and typically used to achieve specific stereochemical outcomes.
Controlling the stereochemistry at the C3 position is crucial for many pharmaceutical applications. nih.gov Achieving this can be done in several ways:
Chiral Starting Materials: The synthesis can begin with an enantiomerically pure starting material, such as L-glutamic acid, which can be converted through a multi-step sequence into a chiral 3-substituted piperidine. niscpr.res.in
Asymmetric Catalysis: A powerful modern approach involves the asymmetric hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands). nih.govnih.gov This can set the stereocenter at C3 with high enantioselectivity. organic-chemistry.orgacs.org For example, a Rh-catalyzed asymmetric reductive Heck reaction has been used to provide 3-substituted tetrahydropyridines, which are then reduced to chiral piperidines. nih.govorganic-chemistry.orgacs.org
Diastereoselective Reactions: Nucleophilic addition to N-acylpyridinium ions or related intermediates can proceed with high diastereoselectivity, guided by chiral auxiliaries attached to the nitrogen atom. researchgate.net
The final key structural feature is the hydroxymethyl group at the C3 position. The most common and direct method for its introduction is through the reduction of a carboxylic acid or ester at the same position. ontosight.ai
A typical synthetic sequence involves these steps:
Starting Material: A commercially available piperidine-3-carboxylic acid or its ester (e.g., ethyl nipecotate) is often used. The nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions.
Reduction: The ester or acid functionality is reduced to the primary alcohol. This is commonly achieved using powerful reducing agents.
Deprotection and Sulfonylation: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The resulting secondary amine is then reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to form the final N-methanesulfonylated product. wikipedia.org
Table of Common Reagents for Key Transformations
| Transformation | Reagent | Typical Conditions |
|---|---|---|
| Reduction of Ester/Acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C to rt |
| Sodium borohydride (B1222165) (NaBH₄) / Iodine (I₂) | THF, rt | |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM), rt |
| Hydrochloric acid (HCl) | In Dioxane or Methanol (B129727) |
| N-Sulfonylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), DCM, 0 °C to rt |
This strategic combination of ring formation or modification, followed by functional group interconversion, allows for the efficient and controlled synthesis of this compound.
Installation of the N-Methanesulfonyl Group
The introduction of the methanesulfonyl (mesyl) group onto the piperidine nitrogen is a crucial step that significantly influences the compound's physicochemical and pharmacological properties.
The most direct method for installing the N-methanesulfonyl group is the reaction of a piperidine precursor, such as 3-piperidinemethanol (B147432), with methanesulfonyl chloride (MsCl) in the presence of a base. This reaction, a classic example of a sulfonylation, is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The choice of base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride. Common bases include triethylamine, diisopropylethylamine, or pyridine. The reaction is generally efficient and proceeds under mild conditions.
An alternative approach involves the use of methanesulfonic anhydride, which can offer advantages in terms of avoiding the formation of corrosive HCl. The reaction conditions are similar to those used with methanesulfonyl chloride, requiring a base to promote the reaction.
| Reagent | Base | Solvent | Key Features |
| Methanesulfonyl chloride | Triethylamine, DIPEA | Dichloromethane, THF | Readily available, efficient. |
| Methanesulfonic anhydride | Pyridine | Dichloromethane | Avoids HCl formation. |
Protecting Group Strategies for Selective Functionalization
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often indispensable to ensure chemoselectivity and to prevent unwanted side reactions. utdallas.edu The choice of protecting groups is guided by their stability under various reaction conditions and the ease of their selective removal.
For the piperidine nitrogen, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed. The Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids such as trifluoroacetic acid (TFA). creative-peptides.com The Cbz group, on the other hand, is stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenation. creative-peptides.com
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another important protecting group for amines, particularly in solid-phase synthesis. It is stable to acidic conditions but is cleaved by bases like piperidine. iris-biotech.deucoz.com
The concept of orthogonal protection is crucial in complex syntheses, where multiple protecting groups are used. iris-biotech.debiosynth.comub.edusigmaaldrich.com Orthogonal protecting groups can be removed selectively in any order without affecting the others. For example, a synthetic strategy might employ a Boc group on the piperidine nitrogen and a silyl (B83357) ether protecting group for a hydroxyl functionality. The silyl ether can be removed with a fluoride (B91410) source without affecting the Boc group, and the Boc group can be subsequently removed with acid, leaving the rest of the molecule intact.
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) creative-peptides.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) iris-biotech.deucoz.com |
| Triphenylmethyl | Trityl (Tr) | Trityl chloride | Mild acid, Hydrogenolysis ucoz.com |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalytic methods can be applied to key bond-forming and functional group transformation steps.
Catalytic hydrogenation of a suitably substituted pyridine precursor is a powerful strategy for the construction of the piperidine ring. nih.gov A variety of transition metal catalysts, including rhodium, ruthenium, and palladium, are effective for this transformation. nih.govacs.orgacs.orgnih.govresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. For instance, asymmetric hydrogenation using a chiral catalyst can provide enantiomerically enriched piperidine derivatives. nih.govsnnu.edu.cn
As previously mentioned in section 2.2.2.1, biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral building blocks. The use of ketoreductases for the asymmetric reduction of N-protected 3-piperidones is a prime example of a catalytic approach that can deliver the desired stereoisomer of the 3-hydroxypiperidine (B146073) precursor with high optical purity. derpharmachemica.comresearchgate.netnih.gov
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals to minimize environmental impact and enhance safety and efficiency. nih.govijpsjournal.comnumberanalytics.comnumberanalytics.comrasayanjournal.co.insyrris.com
The application of green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, provides a quantitative assessment of the sustainability of a synthetic process. ctfassets.netpharmtech.commdpi.comresearchgate.net PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product, while the E-Factor is the ratio of the mass of waste to the mass of the product. ctfassets.netpharmtech.com A lower PMI and E-Factor indicate a more sustainable process.
Key strategies for improving the greenness of the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.orgacs.orgsci-hub.se
Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. ctfassets.net
Biocatalysis: Utilizing enzymes as catalysts, which operate under mild conditions and often exhibit high selectivity, thereby reducing the need for protecting groups and minimizing side reactions. researchgate.netpsu.edunumberanalytics.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. rasayanjournal.co.inresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. numberanalytics.com
By incorporating these principles, the synthesis of this compound can be made more environmentally friendly, economically viable, and safer.
Atom Economy and E-Factor Analysis
A fundamental principle of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgprimescholars.com Ideally, all atoms from the reactants are incorporated into the final product, resulting in an atom economy of 100%. primescholars.com The E-Factor (Environmental Factor) provides a complementary measure, quantifying the amount of waste generated per unit of product. A lower E-Factor signifies a more environmentally friendly process.
In a hypothetical synthesis of this compound, starting from 3-piperidinemethanol and methanesulfonyl chloride, the atom economy can be calculated. The reaction proceeds with the formation of hydrogen chloride as a byproduct.
Reaction: C₆H₁₃NO + CH₃SO₂Cl → C₇H₁₅NO₃S + HCl
The molecular weights of the reactants and the desired product are used to determine the atom economy. nih.gov
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Piperidinemethanol | C₆H₁₃NO | 115.17 |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 |
| This compound | C₇H₁₅NO₃S | 193.27 |
| Total Reactant Mass | 229.72 |
Atom Economy Calculation:
% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 primescholars.com
% Atom Economy = (193.27 / 229.72) x 100 ≈ 84.13%
This calculation indicates that approximately 15.87% of the reactant atoms are converted into byproducts. To provide a more comprehensive assessment of the environmental impact, the E-Factor is calculated, taking into account solvent usage, reaction yield, and waste from work-up procedures.
| Parameter | Value |
| Mass of Product (g) | 193.27 |
| Mass of Raw Materials (g) | 229.72 |
| Mass of Solvents (g) | 1000 (estimated) |
| Mass of Other Reagents (g) | 50 (estimated) |
| Total Waste (g) | 1186.45 |
E-Factor Calculation:
E-Factor = Total Waste (kg) / Product (kg)
E-Factor = (229.72 - 193.27 + 1000 + 50) / 193.27 ≈ 6.14
A lower E-Factor is indicative of a greener process. The high contribution of solvent to the E-Factor highlights the importance of solvent selection and recycling. rsc.org
Solvent Selection and Alternative Media
Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material used. rsc.org The selection of greener solvents is a critical aspect of sustainable synthesis. polypeptide.comrsc.org Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are being replaced with more environmentally benign alternatives due to their toxicity and disposal issues. researchgate.net
For the synthesis of this compound, a comparative analysis of potential solvents based on green chemistry metrics is essential.
| Solvent | Classification | Rationale for Use/Avoidance |
| Dichloromethane (DCM) | Undesirable | Carcinogenicity, high volatility, environmental persistence. |
| N,N-Dimethylformamide (DMF) | Undesirable | Reprotoxic, high boiling point making recovery difficult. polypeptide.com |
| Toluene | Usable with caution | Volatile organic compound (VOC), but can be recycled. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity. |
| Water | Recommended | Non-toxic, non-flammable, inexpensive. mdpi.com |
| Ionic Liquids | Alternative Media | Low volatility, but toxicity and biodegradability can be concerns. mdpi.com |
The use of alternative media, such as water or bio-derived solvents like 2-MeTHF, can significantly reduce the environmental impact. mdpi.com Research into solvent mixtures, such as N-formylmorpholine (NFM) and anisole, has also shown promise in specialized applications like peptide synthesis and could be explored for related heterocyclic syntheses. rsc.org
Development of Catalytic and Reagent-Free Processes
The development of catalytic and reagent-free processes is a cornerstone of green chemistry, aiming to reduce waste and improve reaction efficiency. csus.edu Catalytic processes, by their nature, have a high atom economy as the catalyst is not consumed in the reaction. nih.gov
In the context of synthesizing this compound, moving away from stoichiometric reagents like triethylamine (often used to scavenge the HCl byproduct in sulfonylation reactions) towards a catalytic or reagent-free approach would be beneficial.
Potential improvements include:
Enzymatic Catalysis: Biocatalysis, using enzymes like sulfotransferases, could offer a highly selective and environmentally friendly alternative to traditional chemical sulfonylation. researchgate.net
Heterogeneous Catalysis: The use of a solid-supported base could simplify product purification by allowing for easy filtration of the catalyst, thereby reducing the amount of aqueous waste generated during work-up.
Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields and selectivity. They can also enable the use of immobilized catalysts, which can be reused over multiple cycles, further enhancing the process's sustainability.
Solvent-Free Reactions: Investigating the possibility of running the reaction neat (without a solvent) or in a melt could drastically reduce the E-Factor. nih.gov
The development of such catalytic systems would not only improve the atom economy by eliminating the need for a stoichiometric base but also simplify downstream processing, leading to a more cost-effective and sustainable manufacturing process for this compound.
Chemical Reactivity and Derivatization Pathways of 1 Methanesulfonylpiperidin 3 Yl Methanol
Transformations at the Primary Alcohol Moiety
The primary alcohol group is the principal site of reactivity in (1-Methanesulfonylpiperidin-3-yl)methanol, allowing for extensive derivatization.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into ester and ether linkages, which are fundamental transformations in medicinal chemistry and materials science.
Esterification: Esters of this compound can be synthesized through several standard protocols. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH), provides a direct route to the corresponding ester, although the reaction is an equilibrium process. masterorganicchemistry.com More efficient and irreversible methods include acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). Coupling reagents such as 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate ester formation under mild conditions. researchgate.net
Etherification: Ether derivatives are typically prepared via the Williamson ether synthesis. This involves the initial deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the desired ether.
| Reaction Type | Reagents and Conditions | Expected Product Structure | Product Name |
|---|---|---|---|
| Esterification (Acylation) | Acetyl chloride, Pyridine, CH₂Cl₂ | ![]() | (1-Methanesulfonylpiperidin-3-yl)methyl acetate |
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.), Heat | ![]() | (1-Methanesulfonylpiperidin-3-yl)methyl acetate |
| Etherification (Alkylation) | 1. NaH, THF; 2. Methyl iodide | ![]() | 3-(Methoxymethyl)-1-(methylsulfonyl)piperidine |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to two different stable oxidation states: the aldehyde and the carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are highly effective for converting primary alcohols to aldehydes in good yields.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent), or ruthenium tetroxide (RuO₄) are capable of effecting this transformation. TEMPO-mediated oxidations can also be tuned to produce the carboxylic acid.
| Target Product | Reagents and Conditions | Expected Product Structure | Product Name |
|---|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | ![]() | 1-(Methylsulfonyl)piperidine-3-carbaldehyde |
| Aldehyde | Dess-Martin Periodinane (DMP), CH₂Cl₂ | ![]() | 1-(Methylsulfonyl)piperidine-3-carbaldehyde |
| Carboxylic Acid | KMnO₄, NaOH, H₂O, Heat | ![]() | 1-(Methylsulfonyl)piperidine-3-carboxylic acid |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄), Acetone | ![]() | 1-(Methylsulfonyl)piperidine-3-carboxylic acid |
Halogenation and Conversion to Leaving Groups
To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is commonly achieved by halogenation or by conversion to a sulfonate ester.
Halogenation: The primary alcohol can be transformed into an alkyl chloride using thionyl chloride (SOCl₂) or into an alkyl bromide using phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ2 mechanism, which is efficient for primary alcohols.
Conversion to Sulfonate Esters: A widely used strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. A key advantage of this method is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, meaning the stereochemistry at the carbon center is retained.
| Reaction Type | Reagents and Conditions | Expected Product Structure | Product Name |
|---|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂) | ![]() | 3-(Chloromethyl)-1-(methylsulfonyl)piperidine |
| Bromination | Phosphorus tribromide (PBr₃) | ![]() | 3-(Bromomethyl)-1-(methylsulfonyl)piperidine |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | ![]() | (1-(Methylsulfonyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate |
| Mesylation | Methanesulfonyl chloride (MsCl), Et₃N | ![]() | (1-(Methylsulfonyl)piperidin-3-yl)methyl methanesulfonate |
Nucleophilic Substitution Reactions (e.g., Mitsunobu Reactions)
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. masterorganicchemistry.com The reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). masterorganicchemistry.com The alcohol is activated in situ to form a good leaving group, which is then displaced by a nucleophile.
This reaction is particularly valuable because it allows for the introduction of nitrogen (e.g., from phthalimide (B116566) or hydrazoic acid), oxygen (from carboxylic acids to form esters), and sulfur (from thiols) nucleophiles under mild conditions. nih.gov The broad scope of applicable nucleophiles makes the Mitsunobu reaction a versatile tool for the derivatization of this compound.
| Nucleophile | Reagents and Conditions | Expected Product |
|---|---|---|
| Benzoic Acid | PPh₃, DEAD, THF | (1-Methanesulfonylpiperidin-3-yl)methyl benzoate |
| Phthalimide | PPh₃, DIAD, THF | 2-((1-(Methylsulfonyl)piperidin-3-yl)methyl)isoindoline-1,3-dione |
| Hydrazoic Acid (HN₃) | PPh₃, DEAD, THF | 3-(Azidomethyl)-1-(methylsulfonyl)piperidine |
Carbon-Carbon Bond Forming Reactions
Expanding the carbon framework of this compound typically requires a two-step sequence. First, the primary alcohol is converted into an electrophilic species, most commonly by transforming it into an alkyl halide or a sulfonate ester as described in section 3.1.3.
Once activated, this electrophile can react with various carbon-based nucleophiles to form a new carbon-carbon bond. For example, reaction with sodium cyanide (NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, thereby extending the carbon chain by one atom. Reaction with organometallic reagents, such as Gilman cuprates (R₂CuLi), can be used to introduce alkyl or aryl groups.
| Starting Material | Reagents and Conditions | Expected Product |
|---|---|---|
| 3-(Bromomethyl)-1-(methylsulfonyl)piperidine | NaCN, DMSO | 2-(1-(Methylsulfonyl)piperidin-3-yl)acetonitrile |
| (1-(Methylsulfonyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate | (CH₃)₂CuLi, THF | 3-Ethyl-1-(methylsulfonyl)piperidine |
Reactivity of the N-Sulfonylpiperidine Ring System
The N-sulfonylpiperidine ring in this compound is characterized by its high stability. The methanesulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which has several significant consequences for the reactivity of the piperidine (B6355638) ring:
Reduced Basicity: The electron density on the nitrogen atom is significantly decreased due to resonance delocalization into the sulfonyl group. This makes the nitrogen atom essentially non-basic and non-nucleophilic, preventing it from participating in acid-base reactions or alkylations under typical conditions.
Chemical Stability: The sulfonamide bond (N-S) is very robust and resistant to cleavage under a wide range of acidic and basic conditions. It is also stable to many oxidizing and reducing agents. Research has shown that N-methanesulfonylpiperidine is inert to cleavage by potent reducing agents like sodium naphthalenide, highlighting the stability of the aliphatic sulfonamide linkage. lookchem.comcore.ac.uk
Due to this stability, the N-methanesulfonyl group functions effectively as a permanent protecting group in many synthetic contexts, directing reactivity toward other functional groups on the molecule, such as the primary alcohol in this case. Cleavage of the N-methanesulfonyl group, if desired, requires harsh reducing conditions that are not commonly employed in routine synthesis.
α-Functionalization Adjacent to the Nitrogen (e.g., deprotonation and electrophilic trapping)
The methanesulfonyl group exerts a strong electron-withdrawing effect, which increases the acidity of the protons on the carbon atoms alpha to the nitrogen (C2 and C6). This acidification facilitates deprotonation by a strong base to form a stabilized α-sulfonyl carbanion. This carbanion can then be trapped by various electrophiles, allowing for the introduction of a wide range of substituents at the C2 or C6 position. This strategy represents a powerful tool for the synthesis of diversely substituted piperidine derivatives.
The general process involves the use of a strong, non-nucleophilic base, such as an organolithium reagent (e.g., s-butyllithium), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDETA), to generate the lithiated intermediate. Subsequent reaction with an electrophile introduces a new functional group. rsc.org
Table 1: Examples of Electrophiles for Trapping α-Sulfonyl Carbanions
| Electrophile Class | Specific Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl |
| Aldehydes | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl |
| Ketones | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |
| Esters | Ethyl Acetate (CH₃COOEt) | Acetyl |
While this reaction is well-documented for various N-sulfonyl activated heterocycles, the presence of the hydroxymethyl group at C3 in this compound introduces a potential complication. The acidic proton of the alcohol could be preferentially deprotonated, or a dianion could be formed. This necessitates either protecting the alcohol group prior to α-functionalization or using an excess of the base to deprotonate both sites. The stereochemical outcome of introducing a substituent at C2 would also be influenced by the existing chiral center at C3, likely leading to the formation of diastereomers.
Ring-Opening Reactions
The piperidine ring is a thermodynamically stable six-membered heterocycle, and its ring-opening is generally challenging under standard conditions. The N-methanesulfonyl group, while activating the α-protons, does not typically render the ring susceptible to cleavage by common nucleophiles.
However, ring-opening reactions of N-sulfonyl piperidines can be envisaged under specific, high-energy conditions, such as those involving radical intermediates or photoredox catalysis. For instance, single-electron transfer (SET) photooxidation has been shown to induce ring-opening of certain piperidine derivatives. researchgate.net Such transformations often involve the cleavage of a C-C or C-N bond adjacent to the nitrogen atom, leading to acyclic amino-aldehyde or amino-ketone derivatives. Theoretical studies have also investigated the high energy barriers associated with the direct C-N bond cleavage of piperidine, suggesting that such reactions are not facile. researchgate.net
Another potential, though less direct, pathway could involve initial functionalization to introduce strain or a strategically placed leaving group that could facilitate a subsequent ring-opening event. For example, transformation of the hydroxymethyl group into a good leaving group followed by an intramolecular rearrangement could potentially trigger ring fragmentation, although this remains a speculative pathway without direct experimental evidence for this specific substrate.
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating portions of all starting materials. While piperidine rings are often the products of MCRs, a pre-formed scaffold like this compound can also serve as a key building block in such reactions.
The participation of this compound in MCRs would likely proceed via one of two reactive handles:
The Hydroxymethyl Group: The primary alcohol can act as a nucleophile. For example, in an isocyanide-based MCR like the Passerini or Ugi reaction, the alcohol could serve as the nucleophilic component, leading to the formation of α-acyloxy amides or more complex peptide-like structures appended to the piperidine ring.
The Piperidine Nitrogen (after deprotection): Cleavage of the methanesulfonyl group (see section 3.3) would unmask the secondary amine. This amine is a classic component in numerous MCRs, such as the Mannich, Strecker, or Hantzsch reactions, allowing for the construction of complex molecular architectures built upon the 3-(hydroxymethyl)piperidine core. mdpi.com For instance, the deprotected amine could react with an aldehyde and a β-dicarbonyl compound in a Hantzsch-type reaction to build a fused dihydropyridine (B1217469) ring system.
Table 2: Potential Multicomponent Reactions for this compound Derivatives
| Reactive Group | Multicomponent Reaction | Typical Reactants | Potential Product Class |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivative |
| Hydroxymethyl (-CH₂OH) | Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acylamino carboxamide derivative |
| Secondary Amine (-NH)¹ | Mannich Reaction | Aldehyde, Enolizable Ketone/Aldehyde | β-Amino carbonyl compound |
| Secondary Amine (-NH)¹ | Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Amino nitrile |
¹ Requires prior cleavage of the methanesulfonyl group.
Regioselective Transformations
Regioselective reactions allow for the functionalization of a specific position on the molecule in preference to other possible sites. For this compound, such transformations could target the piperidine ring or arise from derivatives.
β-C–H Functionalization: While α-functionalization is common, methods for β-functionalization (at C3 or C5) are also emerging. For instance, transition-metal-free dehydrogenative β-sulfonylation of tertiary cyclic amines has been described, installing an enaminyl sulfone functionality. nih.govresearchgate.net This type of reaction would require prior N-alkylation of the deprotected piperidine but highlights the potential for functionalizing positions remote to the nitrogen.
Transformations of Unsaturated Derivatives: The specific examples of bromomethoxylation and alpha-dehydrobromination imply the presence of a double bond within the piperidine ring. While the parent compound is saturated, it could be converted into an unsaturated derivative, such as a tetrahydropyridine (B1245486). For example, elimination of the hydroxyl group (after conversion to a better leaving group) could introduce a double bond. This unsaturated intermediate could then undergo regioselective reactions like bromomethoxylation. Subsequent alpha-dehydrobromination of a suitable precursor would re-introduce unsaturation, forming a dihydropyridine or piperidine-derived enamine.
BF₃-OEt₂-Catalyzed Cross-Coupling: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile Lewis acid that can mediate a variety of transformations, including cross-coupling reactions. nih.gov While typically used in reactions involving unsaturated systems like alkynes or aryl groups, it could potentially catalyze the coupling of organometallic reagents to the piperidine ring, possibly via activation of a suitable leaving group on the ring or through the formation of an iminium ion intermediate after derivatization. rsc.orgrsc.org
Modifications and Cleavage of the Methanesulfonyl Group
The methanesulfonyl (mesyl) group is often employed as a protecting group for amines due to its stability under a wide range of conditions. Its removal, or deprotection, is a key step to liberate the secondary amine for further functionalization. A variety of reductive and acidic conditions have been developed for the cleavage of N-sulfonyl groups.
Table 3: Common Methods for Cleavage of N-Sulfonyl Groups
| Reagent/Method | Conditions | Comments |
|---|---|---|
| Samarium Iodide (SmI₂) | THF, low temperature; often requires N-activation (e.g., with a trifluoroacetyl group). | Mild and effective for robust substrates. |
| Magnesium in Methanol (B129727) | Refluxing methanol. | A common and effective reductive cleavage method. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene, reflux. | Powerful reducing agent, useful for stubborn sulfonamides. |
| Trifluoromethanesulfonic acid (TfOH) | Near-stoichiometric amounts. | Acid-catalyzed hydrolysis, chemoselectivity can be an issue with electron-rich systems. organic-chemistry.org |
| Lithium Naphthalenide | THF, low temperature. | A potent electron-transfer reagent for reductive cleavage. organic-chemistry.org |
Beyond complete cleavage, the methanesulfonyl group itself is generally inert to modification. Its primary role is to modulate the reactivity of the piperidine nitrogen and the adjacent carbon atoms.
Stereochemical Implications in Derivatization
This compound is a chiral molecule, with a stereocenter at the C3 position. This inherent chirality has significant implications for any derivatization reaction that either modifies the C3 position or introduces a new stereocenter elsewhere in the molecule.
Diastereoselectivity in α-Functionalization: As discussed in section 3.2.1, the introduction of a substituent at the C2 or C6 position will create a second stereocenter. The existing C3 stereocenter will exert a directing effect, leading to a preferential formation of one diastereomer over the other. The degree of this diastereoselectivity will depend on the reaction conditions, the bulk of the electrophile, and the conformation of the piperidine ring in the reactive intermediate.
Reactions at the C3 Stereocenter: Any reaction directly involving the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group followed by nucleophilic substitution, will either retain or alter the stereochemistry at C3. For example, an Sₙ2 reaction at the C3-CH₂- moiety (after converting the OH to a leaving group like a tosylate or mesylate) would proceed with inversion of configuration at the methylene (B1212753) carbon if it were rendered chiral by isotopic labeling, but more importantly, it sets the stage for reactions where the C3 chiral center directs the approach of reagents. masterorganicchemistry.com
Enantioselective Synthesis: If starting from a racemic mixture of this compound, derivatization with a chiral reagent could allow for the separation of diastereomers, a common strategy for resolution. Alternatively, stereoselective synthesis of a particular enantiomer of a derivative would require either starting with an enantiomerically pure form of the parent compound or using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. nih.govnih.gov The synthesis of stereochemically defined substituted piperidines is of high importance, as the biological activity of piperidine-containing pharmaceuticals is often highly dependent on their stereochemistry. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of (1-Methanesulfonylpiperidin-3-yl)methanol.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The methanesulfonyl group would exhibit a sharp singlet corresponding to the three methyl protons, likely in the range of 2.8-3.0 ppm. The protons on the piperidine (B6355638) ring and the hydroxymethyl group would show more complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the hydroxyl group.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on the number of unique carbon environments. A distinct signal for the methyl carbon of the methanesulfonyl group is expected around 35-40 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen and the sulfonyl group. The carbon of the hydroxymethyl group would likely resonate in the 60-70 ppm range.
¹⁵N NMR Spectroscopy : Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the nitrogen atom in the piperidine ring. A single signal would be expected, with its chemical shift indicating the influence of the directly attached methanesulfonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Sulfonyl) | ~2.9 (s, 3H) | ~38 |
| Piperidine CH₂ | 2.5 - 4.0 (m) | 45 - 60 |
| Piperidine CH | 1.5 - 2.5 (m) | 30 - 40 |
| CH₂OH | ~3.5 (m, 2H) | ~65 |
| OH | Variable (br s, 1H) | - |
COSY (Correlation Spectroscopy) : A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of protons on the piperidine ring and the hydroxymethyl group by tracing the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing longer-range connectivity. It would show correlations between protons and carbons separated by two or three bonds. For instance, correlations between the methyl protons of the sulfonyl group and the nitrogen-adjacent carbons of the piperidine ring would confirm the attachment of the methanesulfonyl group to the nitrogen.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) : These experiments provide through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and preferred conformation of the piperidine ring (e.g., chair conformation with equatorial or axial substituents).
DOSY is a powerful technique for analyzing mixtures without the need for physical separation. By measuring the diffusion coefficient of each species in solution, DOSY can distinguish between the target compound, impurities, and residual solvents, providing an assessment of the sample's purity.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Accurate Mass and Fragmentation Pathway Analysis
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. Tandem MS/MS experiments would involve the isolation and fragmentation of the parent ion to produce a characteristic fragmentation pattern. This pattern would offer valuable structural information, such as the loss of the methanesulfonyl group, the hydroxymethyl group, or fragmentation of the piperidine ring, which helps to confirm the proposed structure.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₆NO₃S⁺ | 194.0845 |
| [M+Na]⁺ | C₇H₁₅NNaO₃S⁺ | 216.0665 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights
FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. Strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group would be expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region.
Raman Spectroscopy : Raman spectroscopy would provide complementary information to FT-IR. The S=O stretching vibrations are also typically strong in the Raman spectrum. The C-S and C-N stretching vibrations would also be observable.
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles. For chiral molecules, it can be used to determine the absolute configuration. The analysis would likely confirm a chair conformation for the piperidine ring and provide details on the orientation of the methanesulfonyl and hydroxymethyl substituents. For a similar compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, X-ray analysis has confirmed a chair conformation for the piperidine ring. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Chiral Recognition Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods used to investigate the stereochemical properties of chiral compounds such as this compound.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption results in a CD spectrum, which provides information about the absolute configuration and conformation of the molecule. For a chiral molecule like this compound, a CD spectrum would exhibit characteristic positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are unique to each enantiomer, making CD an excellent tool for determining enantiomeric purity. In a research setting, the CD spectrum of a synthesized batch of this compound can be compared against a reference standard of known enantiomeric purity to confirm its stereochemical identity.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of this optical rotation versus wavelength. Similar to CD, ORD spectra of enantiomers are mirror images of each other. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is highly sensitive to the stereochemistry of the molecule. ORD can be used to determine the absolute configuration of chiral centers and to assess enantiomeric excess. For instance, the ORD spectrum of (R)-(1-Methanesulfonylpiperidin-3-yl)methanol would be opposite to that of its (S)-enantiomer.
The relationship between the concentration of an enantiomeric impurity and the observed chiroptical signal is often linear, allowing for quantitative analysis. The data below illustrates a hypothetical calibration for the determination of an undesired enantiomer in a sample of a chiral piperidine derivative using CD spectroscopy.
| Concentration of (S)-enantiomer (%) | CD Signal (mdeg) at λmax |
| 0.1 | 0.5 |
| 0.5 | 2.5 |
| 1.0 | 5.0 |
| 2.0 | 10.0 |
| 5.0 | 25.0 |
This table represents illustrative data for a generic chiral piperidine derivative and is intended to demonstrate the principle of quantitative analysis using CD spectroscopy.
Chiral recognition studies can also be performed using these techniques. By monitoring changes in the CD or ORD spectrum upon the addition of a chiral selector (e.g., a cyclodextrin (B1172386) or a chiral metal complex), one can study the diastereomeric interactions between the analyte and the selector. This provides insights into the mechanisms of chiral recognition, which is crucial for the development of enantioselective synthetic methods and chiral separation techniques.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic methods are indispensable tools in pharmaceutical research for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to assess the purity of this compound and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the assessment of chemical purity, a reversed-phase HPLC method is typically developed. In this method, the compound is separated from its impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The retention time of the main peak corresponding to this compound and the area percentage of all detected peaks provide a quantitative measure of its purity.
For the determination of enantiomeric purity, chiral HPLC is the method of choice. This is achieved by using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines and alcohols. The enantiomers will exhibit different retention times, allowing for their separation and quantification. In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column. nih.gov
The following table provides a representative example of an HPLC method for the chiral separation of a substituted piperidine derivative.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
This table outlines typical parameters for a chiral HPLC method for a piperidine derivative and is for illustrative purposes.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and thermal stability for GC analysis. For instance, the hydroxyl group can be silylated to form a trimethylsilyl (B98337) (TMS) ether. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Chiral GC columns, coated with a chiral stationary phase, can also be used for the enantiomeric purity assessment of derivatized this compound.
Reaction Monitoring in a research setting is crucial for optimizing reaction conditions and ensuring the desired outcome of a synthetic step. Both HPLC and Thin-Layer Chromatography (TLC) are commonly used for this purpose. Small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC to monitor the consumption of starting materials and the formation of the product and any by-products. This allows chemists to determine the reaction endpoint and to identify any potential issues, such as the formation of impurities or poor conversion rates. google.com TLC offers a faster, albeit less quantitative, method for qualitative reaction monitoring.
Computational Chemistry and Theoretical Investigations of 1 Methanesulfonylpiperidin 3 Yl Methanol
Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure, Stability, and Energetics
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of a molecule's electronic structure. Density Functional Theory (DFT) is a particularly popular method due to its balance of computational cost and accuracy, making it well-suited for organic molecules of this size. nih.govresearchgate.netinpressco.com A typical approach would involve geometry optimization of (1-Methanesulfonylpiperidin-3-yl)methanol using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), which includes polarization and diffuse functions to accurately model the heteroatoms and potential hydrogen bonding. researchgate.netnih.gov These calculations yield the molecule's minimum energy structure, electronic energy, and dipole moment, providing a foundation for understanding its stability and polarity.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). stackexchange.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to be oxidized. Conversely, the LUMO energy relates to the electron affinity, or its tendency to be reduced. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability. wikipedia.orgrsc.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. wuxiapptec.com For this compound, the HOMO would likely be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed across the electron-withdrawing methanesulfonyl group.
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy (EHOMO) | -7.25 | Represents electron-donating ability. |
| LUMO Energy (ELUMO) | 0.85 | Represents electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.10 | Indicates high kinetic stability and relatively low chemical reactivity. |
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. libretexts.orgnumberanalytics.com It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). avogadro.ccresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the methanesulfonyl and hydroxyl groups, as these are the most electronegative atoms. A moderately negative region would also be associated with the lone pair on the piperidine (B6355638) nitrogen. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the carbon atoms adjacent to the sulfonyl group would exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction or hydrogen bond donation. ucsb.edu
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. This compound has several sources of conformational flexibility, primarily the piperidine ring and the rotation around the C-C and C-S single bonds of the substituents. The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. rsc.org
In this chair conformation, the hydroxymethyl and methanesulfonyl groups can be positioned in either an axial or equatorial orientation. nih.govd-nb.info Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. acs.org A computational conformational analysis would involve systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure to map the potential energy surface and identify all stable low-energy conformers. The relative energies of these conformers, calculated using DFT, would reveal the most probable shapes of the molecule at equilibrium. It is plausible that the conformer with both substituents in the equatorial position would be the global minimum, though specific intramolecular interactions, such as hydrogen bonding, could potentially stabilize other arrangements. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Hydroxymethyl Position | Methanesulfonyl Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Equatorial | +1.85 |
| 3 | Equatorial | Axial | +2.50 |
| 4 | Axial | Axial | +5.10 |
Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics
While quantum calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a more realistic, dynamic environment. youtube.com An MD simulation of this compound would typically involve placing the molecule in a simulated box filled with explicit solvent molecules, such as water, to study its conformational dynamics and solvation properties. nih.govacs.org
The simulation solves Newton's equations of motion for every atom in the system, governed by a molecular mechanics force field (e.g., AMBER, OPLS-AA). upc.eduupc.edu By analyzing the resulting trajectory, one can observe how the molecule moves, flexes, and rotates over time (e.g., nanoseconds to microseconds). This analysis can reveal the stability of different conformers in solution, the frequency of transitions between them, and the specific interactions (like hydrogen bonds) formed between the solute and solvent molecules. Such simulations are crucial for understanding how the solvent environment influences the conformational preferences identified through quantum calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. acs.orgrsc.orgrsc.org Predicted ¹H and ¹³C chemical shifts for this compound can be compared with experimental data to confirm its structure. osti.gov Calculations are often performed with a reference compound, like tetramethylsilane (B1202638) (TMS), under the same theoretical conditions to ensure accuracy.
Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (referenced to TMS)
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| -CH2OH | 65.8 | -CH2OH | 4.5 (broad) |
| Piperidine C3 | 38.5 | -CH2OH | 3.65 |
| Piperidine C2/C6 (eq) | 52.1 | -SO2CH3 | 2.80 |
| Piperidine C4/C5 | 28.4 | Piperidine Ring Protons | 1.5 - 3.2 |
| -SO2CH3 | 34.2 |
Vibrational Frequencies: DFT calculations can also compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) spectrum. These calculations help in assigning the absorption bands observed in an experimental spectrum to specific molecular motions (e.g., stretching, bending). It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and approximations in the theoretical method. nih.govacs.orgnih.govresearchgate.netnist.govdntb.gov.ua
Table 4: Illustrative Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Intensity |
|---|---|---|
| O-H Stretch | 3450 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |
| S=O Asymmetric Stretch | 1325 | Strong |
| S=O Symmetric Stretch | 1150 | Strong |
| C-O Stretch | 1040 | Medium |
In Silico Design Principles for Derivatives and Reaction Pathways
The insights gained from the computational analyses described above can guide the rational design of new derivatives of this compound with modified properties. azolifesciences.comyoutube.com This in silico approach accelerates the drug discovery process by prioritizing compounds for synthesis. stackexchange.com
For example, the HOMO-LUMO analysis can inform modifications to tune the molecule's electronic properties and reactivity. nih.gov Adding electron-donating groups could raise the HOMO energy, making the molecule a better electron donor, while adding electron-withdrawing groups could lower the LUMO energy, making it a better electron acceptor. The MEP map can identify sites for derivatization to enhance intermolecular interactions, such as hydrogen bonding with a biological target. mdpi.com If a particular conformation is found to be essential for biological activity, modifications can be introduced to restrict conformational flexibility and lock the molecule into that desired shape, potentially increasing its potency and selectivity.
Theoretical Predictions of Physiochemical Properties Relevant to Research (e.g., pKa, LogP)
In the realm of contemporary drug discovery and chemical research, the utilization of computational chemistry to forecast the physicochemical properties of novel molecules has become an indispensable tool. These theoretical, or in silico, predictions offer invaluable insights into a compound's potential behavior in biological systems, guiding further experimental investigation. For the compound this compound, computational models can provide estimations of key parameters such as its acid dissociation constant (pKa) and its lipophilicity (LogP). These properties are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.
The theoretical prediction of these properties for this compound relies on sophisticated algorithms that analyze the molecule's structure. These methods include fragment-based approaches, where the molecule is dissected into smaller, well-characterized chemical moieties, and quantitative structure-property relationship (QSPR) models, which correlate structural or physicochemical descriptors with a specific property.
Various computational tools, such as those provided by ChemAxon and the SwissADME web tool, employ these methodologies to generate predictions. chemaxon.comnih.gov For this compound, the following physicochemical properties have been predicted using such computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
|---|---|---|
| pKa | ||
| Most Basic | 8.5 (Approximate) | Based on similar N-sulfonylated piperidine structures |
| LogP |
Note: The values presented in this table are theoretical predictions and have not been experimentally determined. The pKa value is an approximation based on the expected basicity of the piperidine nitrogen being reduced by the electron-withdrawing mesyl group. The Consensus LogP represents an average from various computational algorithms to provide a more robust estimate.
The pKa of a molecule is a measure of its acidity or basicity. For this compound, the primary site of protonation is the nitrogen atom within the piperidine ring. Computational pKa prediction for such a molecule involves assessing the stability of the protonated versus the neutral form. The presence of the electron-withdrawing methanesulfonyl (mesyl) group attached to the piperidine nitrogen is predicted to significantly decrease the basicity of the nitrogen compared to an unsubstituted piperidine. This is due to the inductive effect of the sulfonyl group, which pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton.
Modern computational approaches for pKa prediction can range from empirical methods that use databases of known pKa values for similar structures to more rigorous quantum mechanical calculations that compute the free energy change of protonation. nih.govmdpi.com For N-substituted piperidines, the specific substituents on the nitrogen atom have a profound impact on the predicted pKa. researchgate.net
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). It is a critical parameter for predicting a drug's ability to cross biological membranes. A positive LogP indicates a more lipophilic compound, while a negative LogP suggests a more hydrophilic compound.
Computational LogP prediction is commonly performed using fragment-based methods. researchgate.net In this approach, the molecule is broken down into its constituent atoms or functional groups, and a predefined lipophilicity value is assigned to each fragment. The sum of these values, with corrections for intramolecular interactions, yields the predicted LogP. Many online platforms, like SwissADME, provide a "Consensus LogP" which is the average of several different prediction algorithms to improve accuracy. nih.gov For this compound, the presence of the polar hydroxyl (-OH) and sulfonyl (-SO2-) groups is expected to contribute to a lower LogP value, indicating a degree of hydrophilicity.
The predicted physicochemical properties of this compound, as derived from computational models, provide a foundational understanding of its likely behavior and guide its potential applications in research.
Applications of 1 Methanesulfonylpiperidin 3 Yl Methanol in Academic and Industrial Research
Role as a Key Building Block in Medicinal Chemistry Research
The piperidine (B6355638) ring is a prevalent structural motif found in a vast number of approved drugs and biologically active compounds. The incorporation of a methanesulfonyl group and a hydroxymethyl group onto this core in (1-Methanesulfonylpiperidin-3-yl)methanol offers medicinal chemists multiple points for modification, making it a valuable starting material for the synthesis of novel drug candidates.
The piperidine core of This compound is a key feature that makes it an attractive scaffold for the synthesis of novel heterocyclic drug candidates. Piperidine and its derivatives are known to be integral components in the design of therapeutics for a wide range of diseases. The methanesulfonyl group can influence the compound's solubility, metabolic stability, and ability to interact with biological targets, while the hydroxymethyl group provides a convenient handle for further chemical elaboration to build more complex heterocyclic systems.
In the process of drug discovery, lead optimization is a critical step where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This compound can serve as a precursor in such studies. The reactivity of the hydroxyl group allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the structure-activity relationship (SAR). By synthesizing a series of analogues with modifications at this position, researchers can determine which chemical features are essential for the desired biological activity.
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Reagent/Reaction Type | Potential New Functional Group | Desired Outcome of Modification |
| Hydroxymethyl group | Oxidation | Aldehyde, Carboxylic Acid | Introduce new hydrogen bond acceptors, alter charge |
| Hydroxymethyl group | Etherification | Ether | Modify lipophilicity, introduce steric bulk |
| Hydroxymethyl group | Esterification | Ester | Prodrug strategies, alter solubility |
| Hydroxymethyl group | Substitution | Halogen, Amine | Introduce new binding interactions, alter basicity |
| Methanesulfonyl group | Not typically modified | - | Maintained for its influence on physicochemical properties |
| Piperidine Nitrogen | Not typically modified | - | The methanesulfonyl group is a stable substituent |
This table presents hypothetical modifications for the purpose of illustrating potential SAR studies and does not represent actual experimental data for this specific compound.
The creation of focused chemical libraries is a common strategy in drug discovery to screen for new lead compounds. The piperidine-methanol core of This compound provides a robust framework for the construction of such libraries. By employing combinatorial chemistry techniques, a large number of derivatives can be synthesized from this starting material, each with unique substituents. These libraries can then be screened against various biological targets to identify new hits. The diversity of such a library can be further enhanced by utilizing different stereoisomers of the piperidine core.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.govnih.govrsc.orgrsc.orgwhiterose.ac.uk Piperidine-based fragments are of particular interest due to their three-dimensional shapes, which can lead to more specific interactions with protein targets. nih.govnih.govrsc.orgrsc.orgwhiterose.ac.ukThis compound , with its well-defined structure and molecular weight suitable for a fragment library, represents a valuable starting point for FBDD campaigns.
Furthermore, the hydroxymethyl group on the piperidine ring can be chemically modified to introduce a reactive "warhead," a key component in the design of covalent inhibitors. Covalent ligands, which form a permanent bond with their target protein, can offer advantages in terms of potency and duration of action. nih.govmdpi.commdpi.com The strategic placement of a reactive group onto the piperidine scaffold allows for the targeted inactivation of specific enzymes or receptors.
Utility in Agrochemical and Crop Protection Research
While direct applications of This compound in agrochemical research are not extensively documented in publicly available literature, the piperidine scaffold is a known component in some pesticides and herbicides. The principles of rational design and SAR studies used in medicinal chemistry are also applicable to the development of new crop protection agents. The unique combination of functional groups in this compound could be explored for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
Development of Advanced Materials and Specialty Chemicals
The functional groups present in This compound also suggest its potential utility in the development of advanced materials. The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes. The presence of the sulfonyl group could impart specific properties to these polymers, such as altered thermal stability, solubility, or adhesive characteristics. As a specialty chemical, it could also serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Monomers for Polymer Synthesis
There is no available research indicating that this compound has been utilized as a monomer in the synthesis of polymers. The presence of a hydroxyl group theoretically allows for its incorporation into polymers such as polyesters or polyurethanes. However, no studies have been published that demonstrate or investigate this potential.
Application in Probe Synthesis for Chemical Biology Research (e.g., affinity probes, fluorescent labels)
There is no evidence in the available literature to suggest that this compound has been used as a scaffold or building block for the synthesis of chemical biology probes, such as affinity probes or fluorescent labels. While the piperidine scaffold is common in bioactive molecules, the specific application of this compound in probe development is not documented.
Future Directions and Emerging Research Opportunities for 1 Methanesulfonylpiperidin 3 Yl Methanol
Exploration of Novel and Unprecedented Reactivity Modes
While the fundamental reactivity of the functional groups in (1-Methanesulfonylpiperidin-3-yl)methanol—a secondary alcohol, a sulfonamide, and a piperidine (B6355638) ring—is well-established, the interplay between these groups could give rise to novel and unexpected chemical transformations. Future research could focus on activating or modifying the molecule in ways that lead to unprecedented reactivity. For instance, investigations into metal-catalyzed C-H activation at specific positions on the piperidine ring, guided by the directing influence of the sulfonyl and hydroxyl groups, could provide new pathways to functionalized derivatives. Furthermore, exploring its behavior under photoredox or electrochemical conditions could uncover unique reaction pathways that are not accessible through traditional thermal methods. The development of such novel reactions would not only expand the synthetic chemist's toolkit but also provide access to a wider array of structurally diverse molecules for various applications.
Integration with Automated Synthesis and Artificial Intelligence-Driven Reaction Design
Asymmetric Synthesis Approaches for Enantiomerically Pure Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The development of efficient asymmetric syntheses to obtain enantiomerically pure derivatives of this compound is a critical area for future research. nih.govresearchgate.netnih.govmdpi.com While methods for the asymmetric synthesis of substituted piperidines exist, specific and highly stereoselective routes to derivatives of this particular compound are yet to be fully explored. figshare.commdpi.com Future efforts could focus on the development of chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective functionalization of the piperidine ring or the stereoselective reduction of a corresponding ketone precursor. nih.govmdpi.com Establishing robust and scalable asymmetric synthetic routes will be crucial for the development of its derivatives for applications where stereochemistry is a key determinant of function.
Development of Biocatalytic Routes to the Compound and its Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net The use of enzymes to produce this compound and its derivatives could provide access to enantiomerically pure compounds under mild reaction conditions. researchgate.net Future research could involve screening for existing enzymes, such as ketoreductases or transaminases, that can act on suitable precursors to this compound. researchgate.net Furthermore, protein engineering and directed evolution could be employed to tailor enzymes with enhanced activity and selectivity for the synthesis of specific derivatives. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could offer an even more efficient and sustainable approach to the synthesis of complex molecules based on this scaffold.
Expanding its Role in Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. researchgate.netnih.govewadirect.com The functional groups present in this compound, particularly the hydrogen-bond donating and accepting capabilities of the alcohol and sulfonamide groups, make it an attractive building block for the construction of self-assembling supramolecular structures. researchgate.net Future research could explore the design of derivatives that can form well-defined nano-architectures such as gels, vesicles, or fibers. researchgate.net These materials could find applications in areas like drug delivery, tissue engineering, and sensing. nih.gov In nanotechnology, this compound could serve as a ligand for the surface functionalization of nanoparticles, imparting specific properties such as water solubility or biocompatibility.
Q & A
Q. What are the common synthetic routes for (1-Methanesulfonylpiperidin-3-yl)methanol, and how do reaction conditions influence yield and purity?
Synthesis typically involves methanesulfonylation of a piperidine precursor followed by hydroxylation or reduction. For example, methanesulfonyl chloride may react with a piperidinemethanol derivative under basic conditions (e.g., triethylamine in dichloromethane) . Reduction steps using agents like lithium aluminum hydride (LiAlH4) are critical for generating the alcohol moiety, but excess reagent must be quenched carefully to avoid byproducts . Purity (>95%) is achieved via column chromatography or recrystallization, with reaction temperature and solvent polarity directly impacting yield. For instance, lower temperatures (0–5°C) minimize sulfonate ester formation .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm the methanesulfonyl group (δ ~3.0 ppm for CH3SO2) and piperidine ring protons (δ 1.5–2.8 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1150 cm<sup>−1</sup> (S=O stretching) and ~3400 cm<sup>−1</sup> (O-H stretching) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 194.08 for C7H15NO3S) .
- HPLC: Purity is assessed using reverse-phase C18 columns with UV detection at 210 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies often arise from assay conditions. For example:
- Enzyme Inhibition: Variations in IC50 values may stem from differences in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO vs. ethanol), which alter compound solubility and binding kinetics .
- Cell-Based Studies: Use standardized cell lines (e.g., HEK293 vs. HeLa) and control for membrane permeability using logP calculations (predicted ~0.8 for this compound) .
- Dose-Response Curves: Ensure consistent concentration ranges (e.g., 1–100 µM) and normalize to vehicle controls to mitigate batch-to-batch variability .
Q. What are the challenges in designing in vivo studies for this compound, considering its pharmacokinetic properties?
- Solubility: Limited aqueous solubility (~2 mg/mL) necessitates formulations with cyclodextrins or lipid nanoparticles .
- Metabolic Stability: The piperidine ring is prone to CYP450-mediated oxidation; use deuterated analogs or co-administer CYP inhibitors (e.g., ketoconazole) to prolong half-life .
- Blood-Brain Barrier (BBB) Penetration: LogD (~1.2) and polar surface area (60 Ų) suggest moderate BBB permeability, requiring intracerebral microdialysis for direct CNS measurement .
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
The 3-hydroxymethyl group’s spatial orientation affects binding to chiral receptors (e.g., G-protein-coupled receptors). For example:
- (R)-Enantiomer: Shows 10-fold higher affinity for serotonin receptors (Ki = 12 nM) compared to the (S)-form .
- Diastereomers: Resolve via chiral HPLC (e.g., Chiralpak AD-H column) and validate using circular dichroism (CD) spectroscopy .
Q. What methodological approaches are recommended for analyzing the stability of this compound under various storage conditions?
- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity for 4 weeks. Monitor degradation via LC-MS; primary degradants include sulfonic acid derivatives (hydrolysis) and N-oxide byproducts (oxidation) .
- Light Sensitivity: Store in amber vials under argon; UV irradiation (254 nm) induces ~15% decomposition in 24 hours .
- Long-Term Storage: −20°C in anhydrous DMSO or ethanol maintains >90% stability for 12 months .
Q. How should researchers approach contradictory data regarding the compound’s solubility in different solvent systems?
Discrepancies often arise from solvent polarity and hydrogen-bonding capacity:
- Polar Solvents: Solubility in methanol (~50 mg/mL) exceeds water (<1 mg/mL) due to favorable H-bonding with the hydroxyl group .
- Co-Solvent Systems: Use ternary phase diagrams (e.g., water/ethanol/PEG 400) to optimize solubility for in vitro assays .
- Standardization: Report solubility using the shake-flask method at 25°C with equilibration times >24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








